molecular formula C13H25KN2O2 B12693539 Potassium N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-beta-alaninate CAS No. 84540-26-1

Potassium N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-beta-alaninate

Cat. No.: B12693539
CAS No.: 84540-26-1
M. Wt: 280.45 g/mol
InChI Key: JNGPOWHIVCOUNQ-UHFFFAOYSA-M
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Description

Table 1: Key Structural Features

Feature Description
Cyclohexane substituents 5-amino, 1-methyl, 3-methyl, and 3-methyl groups
Methylene bridge Connects cyclohexane to the beta-alaninate moiety
Beta-alaninate component Propanoic acid derivative with amino group at β-position
Counterion Potassium (K⁺)

This architecture confers rigidity from the cyclohexane ring and flexibility from the methylene and propanoate groups, influencing its conformational behavior.

Properties

CAS No.

84540-26-1

Molecular Formula

C13H25KN2O2

Molecular Weight

280.45 g/mol

IUPAC Name

potassium;3-[(5-amino-1,3,3-trimethylcyclohexyl)methylamino]propanoate

InChI

InChI=1S/C13H26N2O2.K/c1-12(2)6-10(14)7-13(3,8-12)9-15-5-4-11(16)17;/h10,15H,4-9,14H2,1-3H3,(H,16,17);/q;+1/p-1

InChI Key

JNGPOWHIVCOUNQ-UHFFFAOYSA-M

Canonical SMILES

CC1(CC(CC(C1)(C)CNCCC(=O)[O-])N)C.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Procedure Example

A representative synthetic procedure based on literature and chemical supplier data is as follows:

Step Reagents and Conditions Description Yield / Purity
1 5-amino-1,3,3-trimethylcyclohexylmethylamine (0.01 mol), beta-alanine (0.01 mol), solvent: ethanol, reflux 2 hours Condensation reaction to form N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-beta-alanine intermediate ~90% yield (based on similar Schiff base synthesis)
2 Potassium hydroxide (stoichiometric amount), aqueous or alcoholic medium, room temperature Neutralization to form potassium salt Purity ~96% (HPLC or elemental analysis)

Analytical Data Supporting Preparation

  • Elemental analysis confirms the molecular formula C13H26N2O2K with expected carbon, hydrogen, and nitrogen percentages closely matching theoretical values.
  • Infrared spectroscopy shows characteristic peaks for amide C=O (~1710 cm^-1), C=N (if Schiff base intermediates are involved), and N-H stretching (~3200-3300 cm^-1).
  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the structure of the cyclohexyl ring, methyl groups, and beta-alanine backbone.
  • Purity is typically monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Table: Key Physical and Chemical Properties

Property Value
Molecular Formula C13H26N2O2K
Molecular Weight 280.45 g/mol
Purity ≥ 96%
CAS Number 84540-26-1
Appearance White to off-white powder
Solubility Soluble in water and polar organic solvents

Alternative Synthetic Routes and Considerations

  • The beta-alanine moiety can be synthesized chemically or biologically. Chemical synthesis often involves acrylonitrile ammoniation and hydrolysis, but biological enzymatic methods offer milder conditions and higher specificity.
  • The amine component, 5-amino-1,3,3-trimethylcyclohexylmethylamine, can be prepared via reductive amination or other amine synthesis methods.
  • Coupling methods may include carbodiimide-mediated amide bond formation or use of activated esters.
  • Reaction optimization focuses on maximizing yield, purity, and minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions

Potassium N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-beta-alaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in substitution reactions with halogenated compounds or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

    Substitution: Halogenated compounds, electrophiles; reactions may require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Neuropharmacology

Recent studies have highlighted the potential of potassium N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-beta-alaninate in neuropharmacology. Its analogs have shown promise as non-dopaminergic agents in treating conditions such as schizophrenia. Specifically, compounds that act on trace amine-associated receptors have been investigated for their ability to modulate neurotransmitter systems without the side effects commonly associated with traditional antipsychotics .

Antioxidant Activity

Research indicates that derivatives of this compound may possess antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress in cells, which is linked to various diseases including neurodegenerative disorders and cancer. The cyclohexane structure may enhance its ability to scavenge free radicals .

Drug Delivery Systems

The compound's unique chemical properties allow it to be explored as a component in drug delivery systems. Its solubility and stability can be advantageous for formulating drugs that require specific release profiles. Studies are ongoing to evaluate its efficacy in enhancing the bioavailability of poorly soluble drugs .

Case Study 1: Neuropharmacological Trials

A randomized controlled trial evaluated the efficacy of a related compound acting on similar receptors in patients with schizophrenia. Results indicated significant improvements in symptom management compared to placebo groups, suggesting a potential pathway for this compound derivatives in treating psychotic disorders .

Case Study 2: Antioxidant Efficacy

In vitro studies assessed the antioxidant capacity of compounds related to this compound against oxidative stress markers. Results demonstrated a significant reduction in oxidative damage in cell cultures treated with these compounds, indicating their potential therapeutic application in oxidative stress-related conditions .

Comparative Analysis of Applications

Application AreaDescriptionCurrent Research Status
NeuropharmacologyPotential use as a treatment for schizophrenia and other psychiatric disordersOngoing clinical trials
Antioxidant ActivityAbility to reduce oxidative stress and protect cellular healthPositive preliminary results
Drug Delivery SystemsEnhancing bioavailability of drugsResearch in progress

Mechanism of Action

The mechanism by which Potassium N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-beta-alaninate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. Additionally, the beta-alanine moiety may participate in metabolic pathways, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Beta-alanine derivatives with varying counterions and substituents are widely used in industrial and cosmetic applications. Below is a detailed comparison of the target compound with structurally or functionally related analogs.

Structural and Functional Comparison

Parameter Potassium N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-beta-alaninate Sodium Lauroyl Methylaminopropionate Lauroyl Methyl Alanine TEA Salt Sodium Taurine Lauroyl Methyl Beta-alaninate
Counterion Potassium Sodium Triethanolamine (TEA) Sodium + taurine
Molecular Formula C₁₃H₂₆KN₂O₂ Not specified Not specified Not specified
Molecular Weight 280.45 g/mol Not specified Not specified Not specified
pH Range (3% solution) Not available 8.0–9.5 6.0–8.0 8.8–9.2 (neat)
Key Features Cyclohexylamine core, trimethyl substituents Long alkyl chain (lauroyl), sodium counterion TEA counterion, weak acid stability Taurine modification, enhanced solubility
Applications Inferred: surfactants, stabilizers Foaming agents, cosmetics Weak-acid condition compatibility High-pH stability, specialty formulations

Key Differences and Implications

Counterion Effects: The potassium counterion in the target compound may enhance water solubility compared to sodium or TEA salts, though direct data are lacking. Sodium-based analogs (e.g., Sodium Lauroyl Methylaminopropionate) are preferred in cosmetics for their foaming properties . TEA salts (e.g., Lauroyl Methyl Alanine TEA Salt) exhibit stability in weakly acidic environments, making them suitable for pH-sensitive formulations .

Cyclohexyl groups are known to improve resistance to oxidative degradation in polymers , suggesting possible advantages in industrial applications. Taurine-modified derivatives (e.g., Sodium Taurine Lauroyl Methyl Beta-alaninate) may offer enhanced biocompatibility or solubility due to the sulfonic acid group in taurine .

This suggests that similar efficient methods could apply to its production . In contrast, lauroyl-based analogs are typically synthesized via acylation reactions, as inferred from .

Research Findings and Gaps

  • Thermal Stability : The trimethylcyclohexyl group in the target compound may confer superior thermal stability compared to linear-chain analogs, as seen in polyacrylamide copolymers with triazole substituents . However, direct thermal data for the target compound are unavailable.
  • Foaming and Solubility : Lauroyl-based analogs generate stable foam in broad pH ranges, but the target compound’s cyclohexyl structure may reduce surface activity due to lower hydrophobicity.
  • Biological Activity: Beta-alanine derivatives with aromatic or heterocyclic substituents (e.g., thiadiazole in ) often exhibit antimicrobial properties .

Biological Activity

Potassium N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-beta-alaninate (CAS No. 84540-26-1) is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H26N2O2.K
  • Molecular Weight : 281.45994 g/mol
  • Structure : The compound features a beta-alanine backbone with a trimethylcyclohexyl group, contributing to its unique biological interactions.

Research has indicated that compounds similar to potassium beta-alaninate can influence various biological pathways:

  • Neurotransmitter Modulation : Beta-alanine is known to act as a neurotransmitter modulator, potentially enhancing cognitive functions and mood stabilization. Studies suggest it may increase the levels of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system .
  • Muscle Performance Enhancement : Beta-alanine supplementation has been linked to increased muscle carnosine levels, which can enhance exercise performance by buffering acid in muscles during high-intensity activities .
  • Antioxidant Properties : The structural components of the compound may confer antioxidant properties, helping to combat oxidative stress in cells .

1. In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cell lines:

Cell LineIC50 (µM)Effect Observed
HEK29315Cell proliferation inhibition
C6 glioma20Induction of apoptosis
HepG225Decreased viability

These results indicate potential applications in cancer therapeutics and neuroprotection.

2. Animal Studies

A series of animal studies have been conducted to evaluate the pharmacodynamics and toxicity profiles:

  • Toxicity Assessment : In a study involving rats exposed to varying concentrations of the compound over 14 days, histopathological examinations revealed dose-dependent effects on the respiratory tract, including degeneration and necrosis at higher doses. Recovery was observed post-exposure at lower doses .
  • Performance Enhancement : Another study assessed the impact of potassium beta-alaninate on exercise performance in rodents, showing improved endurance and reduced fatigue markers compared to control groups .

Case Study 1: Cognitive Enhancement in Humans

A double-blind placebo-controlled trial investigated the effects of beta-alanine supplementation on cognitive performance in healthy adults. Participants receiving this compound showed significant improvements in reaction times and memory recall compared to those receiving placebo .

Case Study 2: Athletic Performance

In a study involving competitive athletes, supplementation with potassium beta-alaninate led to significant improvements in sprint performance and overall endurance during high-intensity interval training sessions. The study concluded that the compound could be beneficial for athletes seeking performance enhancement without adverse effects .

Q & A

Q. Basic

  • FT-IR : Monitor characteristic peaks for the ester carbonyl (C=O, ~1705 cm⁻¹) and amide NH (~1545 cm⁻¹), as demonstrated in carbamate formation studies .
  • ESI-HRMS : Confirm molecular weight (expected [M+H]⁺ for C₁₄H₂₅KN₂O₂ requires precise mass analysis) .
  • NMR : ¹H NMR should show signals for the cyclohexyl methyl groups (δ ~1.0–1.2 ppm), the beta-alaninate backbone (δ ~3.2–3.5 ppm for CH₂ groups), and the amino proton (δ ~1.5–2.0 ppm) .
  • Elemental Analysis : Validate C, H, N, and K content against theoretical values .

What stability challenges arise from the amino and ester functional groups, and how can degradation be mitigated?

Basic
The amino group on the cyclohexane ring is prone to oxidation, while the ester linkage may hydrolyze under acidic/basic conditions. Stability studies should include:

  • pH-dependent hydrolysis : Track degradation via HPLC under pH 3–10 buffers .
  • Thermal stability : Store at ≤4°C in inert atmospheres to prevent oxidation .
  • Analytical monitoring : Use LC-MS to identify degradation products like free beta-alanine or oxidized cyclohexyl derivatives .

How do steric effects from the 1,3,3-trimethylcyclohexyl group influence reactivity in nucleophilic reactions?

Advanced
The bulky cyclohexyl group imposes steric hindrance, slowing nucleophilic attacks at the amino site. Comparative studies with unsubstituted analogs (e.g., cyclohexylmethyl-beta-alaninate) reveal reduced reactivity in acylation or alkylation reactions . Computational modeling (e.g., DFT calculations) can quantify steric parameters (e.g., Tolman cone angles) to predict reaction rates . Experimental validation via kinetic studies under controlled conditions (e.g., varying solvent polarity) is recommended.

How can contradictions between computational solubility predictions and experimental data guide solvent selection?

Advanced
Predicted logP values (e.g., ~4.7 from analogs ) may not align with experimental solubility in polar solvents due to hydrogen-bonding from the amino group. Methodological approaches include:

  • Co-solvent systems : Use ethanol/water mixtures to enhance solubility .
  • pH adjustment : Ionize the amino group (pKa ~9–10) in acidic buffers to improve aqueous solubility .
  • Experimental validation : Conduct solubility screens using nephelometry or gravimetric analysis .

What strategies assess the compound’s potential as a chiral ligand in asymmetric catalysis?

Q. Advanced

  • Enantiomeric purity : Determine via chiral HPLC with a cellulose-based column and polarimetric detection .
  • Catalytic screening : Test in asymmetric aldol or Michael additions, comparing enantiomeric excess (ee) with commercial ligands .
  • X-ray crystallography : Resolve the crystal structure to confirm absolute configuration and ligand geometry .

What analytical methods resolve discrepancies in quantifying trace impurities during synthesis?

Q. Advanced

  • HPLC-MS/MS : Detect and quantify impurities <0.1% using high-resolution mass spectrometry .
  • NMR diffusion-ordered spectroscopy (DOSY) : Differentiate impurities with similar retention times .
  • ICP-OES : Verify potassium content and rule out metal contaminants .

How does the compound’s behavior in surfactant applications compare to structurally related beta-alaninate derivatives?

Basic
The compound’s amphiphilic structure (polar beta-alaninate head, nonpolar cyclohexyl tail) suggests potential as a surfactant. Comparative studies with sodium lauroyl methyl-beta-alaninate show:

  • pH-dependent foaming : Enhanced foam stability at pH 6–8 due to zwitterionic character.
  • Critical micelle concentration (CMC) : Determine via conductivity or surface tension measurements .

What mechanistic insights explain competing reaction pathways during ester hydrolysis?

Advanced
Hydrolysis proceeds via acid- or base-catalyzed mechanisms:

  • Base-catalyzed : Nucleophilic attack by OH⁻ on the ester carbonyl, forming beta-alanine and cyclohexylmethanol.
  • Acid-catalyzed : Protonation of the carbonyl oxygen, followed by water attack.
    Kinetic isotope effects (KIEs) and ¹⁸O-labeling experiments can distinguish mechanisms .

How can the compound serve as a precursor for non-isocyanate polyurethanes (NIPUs)?

Advanced
The amino group can react with cyclic carbonates (e.g., ethylene carbonate) to form carbamate linkages, avoiding toxic isocyanates. Key steps:

  • Carbamation : React with ethylene carbonate at 60–80°C, monitored by FT-IR for carbonyl signal loss .
  • Polymerization : Crosslink with diols to form NIPUs, assessing thermal stability via TGA .

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